Arginine Vasopressin Diacetate: ~20-Fold Higher Functional Potency at Human V2 Receptor vs. Desmopressin
In a direct functional assay measuring cAMP accumulation in cells expressing human V2 receptors, Arginine Vasopressin (AVP) exhibits approximately 20-fold higher potency compared to the widely used V2-selective analog, desmopressin (dDAVP) [1]. This superior potency of the native ligand is a critical differentiator for studies requiring maximal V2 receptor activation.
| Evidence Dimension | Functional Potency (cAMP Accumulation) |
|---|---|
| Target Compound Data | EC50 = 7.4 x 10⁻¹⁰ M |
| Comparator Or Baseline | Desmopressin (dDAVP), EC50 = 1.6 x 10⁻⁸ M |
| Quantified Difference | AVP is ~21.6-fold more potent than desmopressin |
| Conditions | cAMP accumulation assay in cells expressing human V2 receptor |
Why This Matters
For researchers investigating the full dynamic range of V2 receptor signaling or studying native hormone activity, AVP provides a more potent and physiologically relevant stimulus than the selective analog desmopressin.
- [1] Cambridge Core. (Data point from search result 2). Both AVP and oxytocin elicited dose-dependent increases in cAMP generation, though oxytocin was less potent than AVP (EC50 = 1.6 × 10-8 M vs. 7.4 × 10-10 M). https://core-varnish-new.prod.aop.cambridge.org/ View Source
